(But-3-yn-2-yl)(butyl)amine
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Overview
Description
(But-3-yn-2-yl)(butyl)amine, also known as N-butyl-N-(1-methyl-2-propynyl)amine, is an organic compound with the molecular formula C8H15N. It is a secondary amine characterized by the presence of both a butyl group and a but-3-yn-2-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(butyl)amine typically involves the reaction of butylamine with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(But-3-yn-2-yl)(butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-2-yl group to a double or single bond, resulting in alkenes or alkanes.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Alkyl halides and acyl chlorides are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
(But-3-yn-2-yl)(butyl)amine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of (But-3-yn-2-yl)(butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A primary amine with a butyl group attached to the nitrogen atom.
Propargylamine: An amine with a propargyl group attached to the nitrogen atom.
N-Methylbutylamine: A secondary amine with a methyl and butyl group attached to the nitrogen atom.
Uniqueness
The combination of these groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
N-but-3-yn-2-ylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-4-6-7-9-8(3)5-2/h2,8-9H,4,6-7H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSAVXVFCNHJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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